(1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
“(1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a synthetic organic compound featuring a hybrid structure combining a thiophene-substituted cyclopentyl group, a piperidine ring, and a trifluoromethylpyridine moiety. Its design likely targets pharmacological applications, given the prevalence of piperidine/piperazine and trifluoromethyl groups in bioactive molecules. The thiophene ring may enhance lipophilicity and binding interactions, while the pyridinyloxy group could influence solubility and metabolic stability .
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2S/c22-21(23,24)15-5-6-18(25-14-15)28-16-7-11-26(12-8-16)19(27)20(9-1-2-10-20)17-4-3-13-29-17/h3-6,13-14,16H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGXKZWBWYCXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Thiophen-2-yl)cyclopentyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, with the CAS number 1421473-21-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure comprises a thiophene ring, a cyclopentyl group, and a piperidine moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1421473-21-3 |
| Molecular Formula | C21H23F3N2O2S |
| Molecular Weight | 424.5 g/mol |
Pharmacological Profile
Initial studies indicate that this compound exhibits significant pharmacological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
- Cytotoxicity : Preliminary cytotoxicity assays reveal that the compound has selective toxicity towards certain cancer cell lines while exhibiting low toxicity to normal cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : Evidence suggests that it can alter signaling pathways related to cell proliferation and apoptosis.
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain compared to control groups. The effective dose was determined to be when administered orally, showcasing its potency in reducing inflammation without severe side effects .
Cytotoxicity Evaluation
In another study focusing on cancer therapy, the compound was evaluated for its cytotoxic effects on glioma cells. Results showed that it inhibited cell proliferation and induced apoptosis at concentrations as low as . Importantly, normal astrocytes displayed significantly lower susceptibility to the compound's effects, highlighting its potential therapeutic window .
Comparison with Similar Compounds
Thiophene-Containing Piperazine/Piperidine Derivatives
Several analogs share structural motifs with the target compound:
Key Observations :
Trifluoromethyl-Substituted Heterocycles
The trifluoromethyl group is a critical pharmacophore in many drugs. Comparisons include:
Key Observations :
- The pyridine-based trifluoromethyl group in the target compound may offer better solubility than phenyl analogs like MK36, balancing lipophilicity and aqueous compatibility .
Computational and Experimental Insights
- Drug-Likeness: The target compound’s molecular weight (~450–500 g/mol) and trifluoromethyl group align with Lipinski’s rules for oral bioavailability, similar to the chromeno-pyrimidine derivative in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
